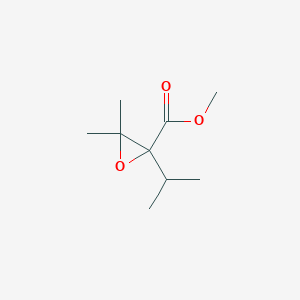
4-(3-Chloropropoxy)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloropropoxy)oxane is an organic compound with the molecular formula C8H15ClO2. It is a derivative of oxane, featuring a chloropropoxy group attached to the oxane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloropropoxy)oxane typically involves the reaction of oxane with 3-chloropropanol in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Oxane+3-ChloropropanolNaHthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high-quality production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Chloropropoxy)oxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or alcohols.
Reduction Reactions: Reduction can lead to the formation of dechlorinated products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 4-(3-aminopropoxy)oxane or 4-(3-thiopropoxy)oxane.
Oxidation: Formation of this compound oxide.
Reduction: Formation of 4-(3-propoxy)oxane.
Aplicaciones Científicas De Investigación
4-(3-Chloropropoxy)oxane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Chloropropoxy)oxane involves its interaction with specific molecular targets. The chloropropoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, influencing biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
Tetrahydropyran: A six-membered ring ether with similar structural features.
Oxane: The parent compound of 4-(3-Chloropropoxy)oxane.
3-Chloropropanol: A precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of the chloropropoxy group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H15ClO2 |
|---|---|
Peso molecular |
178.65 g/mol |
Nombre IUPAC |
4-(3-chloropropoxy)oxane |
InChI |
InChI=1S/C8H15ClO2/c9-4-1-5-11-8-2-6-10-7-3-8/h8H,1-7H2 |
Clave InChI |
BNWNRAQTFLJURA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1OCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13163426.png)
![[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol](/img/structure/B13163432.png)





![Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163479.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid](/img/structure/B13163488.png)



